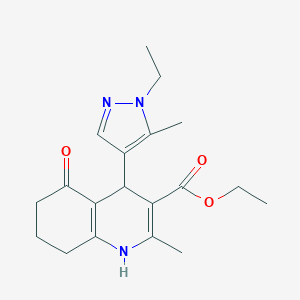

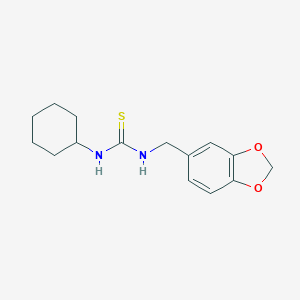

![molecular formula C17H22N4O3S B280371 N-[4-(1-azepanylsulfonyl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280371.png)

N-[4-(1-azepanylsulfonyl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(1-azepanylsulfonyl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide, commonly known as AZD-9668, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various inflammatory diseases. This compound was first synthesized and developed by the pharmaceutical company AstraZeneca, and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of AZD-9668 involves the inhibition of neutrophil elastase, a serine protease that is released by neutrophils during inflammation. Neutrophil elastase is known to degrade a variety of extracellular matrix proteins, including elastin, collagen, and proteoglycans, leading to tissue damage and inflammation. By inhibiting the activity of neutrophil elastase, AZD-9668 is able to reduce inflammation and prevent tissue damage.

Biochemical and Physiological Effects:

In addition to its inhibitory effects on neutrophil elastase, AZD-9668 has been shown to have a number of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of other proteases, such as cathepsin G and proteinase-3, which are also involved in the pathogenesis of inflammatory diseases. AZD-9668 has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α), which are known to contribute to the development of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of AZD-9668 for laboratory experiments is its high potency and selectivity for neutrophil elastase. This allows researchers to study the effects of neutrophil elastase inhibition on inflammation and tissue damage with a high degree of specificity. However, one limitation of AZD-9668 is its relatively short half-life, which may require frequent dosing in animal models and may limit its efficacy in clinical settings.

Future Directions

There are numerous future directions for the study of AZD-9668 and its potential therapeutic applications. One area of research is the development of more potent and selective inhibitors of neutrophil elastase, which may have even greater therapeutic potential. Another area of research is the investigation of the effects of neutrophil elastase inhibition in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, the development of new drug delivery systems for AZD-9668 may help to overcome its short half-life and improve its efficacy in clinical settings.

Synthesis Methods

The synthesis of AZD-9668 involves a multi-step process that begins with the reaction of 4-bromoaniline with 1-azepanethiol to form the corresponding sulfide derivative. This intermediate is then reacted with 4-chloro-3-nitropyrazole to form the desired pyrazole derivative, which is subsequently reduced to the corresponding amine. Finally, the amine is reacted with 3-carboxylic acid to form the final product, AZD-9668.

Scientific Research Applications

AZD-9668 has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis. In preclinical studies, AZD-9668 has been shown to inhibit the activity of neutrophil elastase, a key enzyme involved in the pathogenesis of these diseases. This inhibition has been shown to reduce inflammation and improve lung function in animal models of these diseases.

Properties

Molecular Formula |

C17H22N4O3S |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-methylpyrazole-3-carboxamide |

InChI |

InChI=1S/C17H22N4O3S/c1-20-13-10-16(19-20)17(22)18-14-6-8-15(9-7-14)25(23,24)21-11-4-2-3-5-12-21/h6-10,13H,2-5,11-12H2,1H3,(H,18,22) |

InChI Key |

XYDKYWNZWIPRJB-UHFFFAOYSA-N |

SMILES |

CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

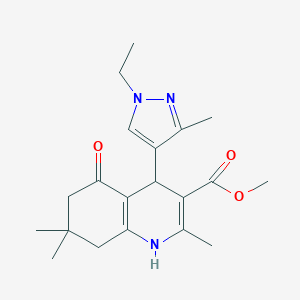

![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B280291.png)

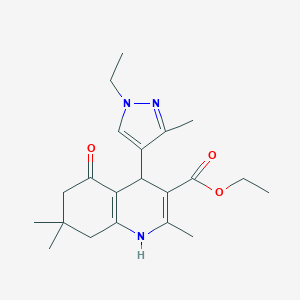

![ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B280293.png)

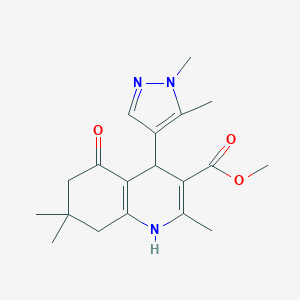

![4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280294.png)

![1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B280296.png)

![4-bromo-1-ethyl-N-[(4-methoxyphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide](/img/structure/B280300.png)

![methyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280302.png)

![N-[(4-acetylphenyl)carbamothioyl]-4-bromo-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280303.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280305.png)

![2-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B280307.png)